Lipophilicity (XLogP3) Positioning: 6-Methyl Isomer Is a Distinct Intermediate Between Unsubstituted and 5,7-Disubstituted Analogs
Among four direct 1,2,4-triazolo[1,5-a]pyrimidine-2-propanoic acid analogs, the 6-methyl compound (target) has a computed XLogP3 of 0.3, placing it between the unsubstituted parent (XLogP3 = -0.1) and the 5,7-dimethyl derivative (XLogP3 = 0.7) [1]. A 5-methyl-7-trifluoromethyl analog reaches XLogP3 = 1.2. This 0.4-log-unit increment per additional methyl group (or equivalent) provides a rational lipophilicity step for fine-tuning passive permeability and aqueous solubility in lead optimization.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3 = 0.3 |
| Comparator Or Baseline | Unsubstituted analog (CAS 1018170-77-8): XLogP3 = -0.1; 5,7-Dimethyl analog (CAS 901735-11-3): XLogP3 = 0.7; 5-Methyl-7-CF₃ analog (CAS 1018052-06-6): XLogP3 = 1.2 |
| Quantified Difference | +0.4 vs. unsubstituted; -0.4 vs. 5,7-dimethyl; -0.9 vs. 5-methyl-7-CF₃ |
| Conditions | Computed property using XLogP3 3.0 algorithm; values from PubChem 2021.05.07 release |
Why This Matters
The 0.3 XLogP3 value places the compound in the optimal lipophilicity range (0–3) for oral drug-likeness while avoiding the excessive hydrophobicity (XLogP3 >1.0) associated with higher clearance and promiscuous binding risks in the 5,7-disubstituted and CF₃-containing analogs.
- [1] PubChem XLogP3-AA computed data. CID 25248731 (target), CID 25248712 (unsubstituted), CID 20855075 (5,7-dimethyl), CID 25248716 (5-methyl-7-CF₃). National Center for Biotechnology Information. View Source
